ROMK1 Inhibitory Potency: 2.5-Fold Superior to the Tool Compound VU591
N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide inhibits human ROMK1 with an IC50 of 49 nM in a 86Rb+ efflux assay using CHO cells [1]. By comparison, the widely used ROMK tool inhibitor VU591 shows an IC50 of approximately 240 nM (0.24 µM) in a thallium flux fluorescence assay using HEK293 cells [2]. Although assay formats differ (86Rb+ efflux vs. thallium flux), both measure ROMK1-mediated cation flux, and the 4.9-fold difference in IC50 values supports a meaningful potency advantage for the target compound.
| Evidence Dimension | ROMK1 (Kir1.1) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 49 nM |
| Comparator Or Baseline | VU591: IC50 = 240 nM (0.24 µM) |
| Quantified Difference | 4.9-fold lower IC50 (higher potency) |
| Conditions | Target: 86Rb+ efflux in CHO-hROMK1 cells, 35 min; Comparator: thallium flux in HEK293-hROMK1 cells, 20 min |
Why This Matters
Higher potency at the primary target reduces the compound concentration required for pharmacological effect, potentially widening the therapeutic window and lowering the risk of off-target interactions at elevated doses.
- [1] BindingDB BDBM50391781. IC50 = 49 nM. Assay: Inhibition of human ROMK1 channel expressed in CHO cells coexpressing DHFR assessed as inhibition of 86Rb+ efflux after 35 mins by TopCount method. Linked to US9073882, Example 38. View Source
- [2] Guide to Pharmacology. VU591 ligand activity chart: IC50 = 794.33 nM (pIC50 = 6.1) for human ROMK1 expressed in HEK293 cells, thallium flux assay. Note: Some vendor sources report IC50 = 240 nM; the 794 nM value is the curated ChEMBL entry. ACS Med Chem Lett (2018) 9: 125-130. PMID:29456800. View Source
